Cas no 202865-66-5 ((2-bromo-5-fluorophenyl)methanol)
(2-bromo-5-fluorophenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Bromo-5-fluorophenyl)methanol
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Ethoxy-4-fluorobromobenzene
- C7H6BrFO
- (2-bromo-5-fluorophenyl)methan-1-ol
- 2-bromo-5-fluorophenylmethanol
- BENZENEMETHANOL,2-BROMO-5-FLUORO
- 2-bromo-5-fluorobenzylalcohol
- BENZENEMETHANOL, 2-BROMO-5-FLUORO-
- HXGZPMHPSBJMKB-UHFFFAOYSA-N
- 2-BROMO-5-FLUORBENZYL ALCOHOL
- PubChem1963
- Bromo-5-fluorobenzyl alcohol
- OCHEMINC 865S665
- RARECHEM AL BD 0749
- Jsp004145
- WT264
- (2-bromo-5-fluorophenyl)-methanol
- (2-bromo-5-fluoro-phenyl)methanol
- ZI
- 2-Bromo-5-fluoro benzylalcohol
- (2- bromo-5-fluoro-phenyl)methanol
- AKOS005257312
- PS-8130
- 202865-66-5
- A4414
- 2-Bromo-5-fluorobenzyl alcohol, 97%
- DS-0989
- W-206496
- MFCD00142876
- (2-bromo-5-fluoro-phenyl)-methanol
- A802341
- (2-bromo-5-fluorophenyl)methanol;2-Bromo-5-fluorobenzyl alcohol
- AC-2309
- FT-0652763
- (2-bromanyl-5-fluoranyl-phenyl)methanol
- DTXSID00378397
- CS-W008302
- SY014474
- AM20050134
- EN300-155933
- SCHEMBL458270
- (2-bromo-5-fluorophenyl)methanol
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- MDL: MFCD00142876
- Inchi: 1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
- InChI Key: HXGZPMHPSBJMKB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1CO)F
Computed Properties
- Exact Mass: 203.95900
- Monoisotopic Mass: 203.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: No data available
- Density: 1.658
- Melting Point: 91-94 °C
- Boiling Point: 252.5°C at 760 mmHg
- Flash Point: 106.5℃
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 20.23000
- LogP: 2.08050
(2-bromo-5-fluorophenyl)methanol Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26-S36
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Hazardous Material Identification:
- Safety Term:S26;S36
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R22; R36
(2-bromo-5-fluorophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 54651-25/G |
2-BROMO-5-FLUOROBENZYL ALCOHOL |
202865-66-5 | 97% | 25/G |
$81 | 2022-06-02 | |
| AstaTech | 54651-100/G |
2-BROMO-5-FLUOROBENZYL ALCOHOL |
202865-66-5 | 97% | 100/G |
$203 | 2022-06-02 | |
| AstaTech | 54651-500/G |
2-BROMO-5-FLUOROBENZYL ALCOHOL |
202865-66-5 | 97% | 500/G |
$POA | 2022-06-02 | |
| Alichem | A013012709-250mg |
2-Bromo-5-fluorobenzyl alcohol |
202865-66-5 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A013012709-500mg |
2-Bromo-5-fluorobenzyl alcohol |
202865-66-5 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A013012709-1g |
2-Bromo-5-fluorobenzyl alcohol |
202865-66-5 | 97% | 1g |
$1549.60 | 2023-09-02 | |
| TRC | B692103-100mg |
2-Bromo-5-fluorobenzyl Alcohol |
202865-66-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B692103-250mg |
2-Bromo-5-fluorobenzyl Alcohol |
202865-66-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B692103-500mg |
2-Bromo-5-fluorobenzyl Alcohol |
202865-66-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B692103-1g |
2-Bromo-5-fluorobenzyl Alcohol |
202865-66-5 | 1g |
$ 80.00 | 2022-06-06 |
(2-bromo-5-fluorophenyl)methanol Suppliers
(2-bromo-5-fluorophenyl)methanol Related Literature
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Saad Sene,Dorothée Berthomieu,Bruno Donnadieu,Sébastien Richeter,Joris Vezzani,Dominique Granier,Sylvie Bégu,Hubert Mutin,Christel Gervais,Danielle Laurencin CrystEngComm 2014 16 4999
Additional information on (2-bromo-5-fluorophenyl)methanol
Chemical Profile of (2-bromo-5-fluorophenyl)methanol (CAS No. 202865-66-5)
The compound (2-bromo-5-fluorophenyl)methanol (CAS No. 202865-66-5) is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. Its unique structural features, characterized by the presence of both bromine and fluorine substituents on a phenyl ring, coupled with a hydroxymethyl group, make it a versatile intermediate for the development of various bioactive molecules. This introduction delves into the chemical properties, potential applications, and recent advancements in the utilization of this compound in medicinal chemistry.
The molecular structure of (2-bromo-5-fluorophenyl)methanol consists of a benzene ring substituted at the 2-position with a bromine atom and at the 5-position with a fluorine atom. The presence of these halogen atoms imparts electrophilic and nucleophilic characteristics to different regions of the molecule, making it an attractive scaffold for further functionalization. The hydroxymethyl group (-CH₂OH) at the para position relative to the bromo and fluoro substituents enhances its reactivity in various organic transformations.
In recent years, there has been growing interest in the development of novel pharmaceutical agents that incorporate halogenated aromatic systems due to their enhanced binding affinity and metabolic stability. The compound (2-bromo-5-fluorophenyl)methanol has emerged as a valuable building block in this context. Its ability to serve as a precursor for more complex molecules has been leveraged in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
One of the most compelling applications of (2-bromo-5-fluorophenyl)methanol is in the field of drug discovery, particularly for targeting protein-protein interactions. The halogen atoms provide multiple sites for covalent bond formation with biological targets, facilitating the development of highly specific inhibitors. For instance, studies have demonstrated its utility in generating small-molecule probes that interact with transcription factors and signaling proteins involved in cancer progression.
The synthesis of derivatives from (2-bromo-5-fluorophenyl)methanol often involves palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The bromo and fluoro groups act as handles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at predefined positions on the aromatic core. This flexibility has been exploited to develop libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for further optimization.
Recent research has also highlighted the role of (2-bromo-5-fluorophenyl)methanol in modulating enzyme activity through allosteric inhibition. By designing molecules that exploit the spatial arrangement of halogens and hydroxymethyl groups, researchers have been able to develop inhibitors that bind to pockets distant from the active site of enzymes such as kinases and phosphodiesterases. This approach has shown promise in overcoming resistance mechanisms associated with existing therapeutics.
Another emerging area where (2-bromo-5-fluorophenyl)methanol is making an impact is in the development of photodynamic therapy (PDT) agents. The presence of both bromine and fluorine allows for efficient energy transfer upon irradiation with light, leading to the generation of reactive oxygen species that can selectively target malignant cells. Derivatives of this compound have been investigated as photosensitizers that can be activated by visible light, offering a non-invasive alternative to traditional chemotherapy regimens.
The structural motif of (2-bromo-5-fluorophenyl)methanol also finds relevance in materials science, particularly in designing organic semiconductors and liquid crystals. The halogenated aromatic system contributes to enhanced thermal stability and electronic properties, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
In conclusion, (2-bromo-5-fluorophenyl)methanol (CAS No. 202865-66-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new therapeutic targets and technological innovations, the significance of this compound is expected to grow further.
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